
3-Bromo-1-cyclopentyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular triazole derivative is characterized by the presence of a bromine atom and a cyclopentyl group attached to the triazole ring.
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, often involves 1,3-dipolar cycloaddition reactions. These reactions are a powerful synthetic tool for constructing heterocyclic rings and can be catalyzed by copper or ruthenium . The direct synthesis of 1,5-disubstituted-1,2,3-triazoles, which shares a similar process to the synthesis of 1,2,4-triazoles, can be achieved by the addition of bromomagnesium acetylides to azides, yielding improved product yields . Additionally, bromo-directed N-2 alkylation of NH-1,2,3-triazoles can lead to the formation of poly-substituted triazoles, which may be applicable to the synthesis of 1,2,4-triazole derivatives .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole would be expected to feature a triazole ring with a bromine substituent and a cyclopentyl group. The presence of these substituents can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For instance, the bromine atom in 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole could be utilized in further functionalization reactions, such as Suzuki cross-coupling, to synthesize trisubstituted triazoles . The solid-phase synthesis approach can also be applied to triazoles, where polymer-bound azides react with alkynes to form 1,2,3-triazoles, which may be adapted for the synthesis of 1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole would be influenced by its molecular structure. The bromine atom is a heavy substituent that can increase the molecular weight and may affect the boiling and melting points of the compound. The cyclopentyl group is a non-polar hydrocarbon that could contribute to the lipophilicity of the molecule. The triazole ring itself is known for its stability and ability to act as a bioisostere, mimicking peptide bonds in biological systems .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
The triazole class, including 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, has been extensively studied for their potential in new drug development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for the development of new chemical entities and pharmaceuticals (Ferreira et al., 2013).
Synthesis and Applications in Materials Chemistry
Dibromo-triazoles, closely related to 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, are important functional materials with applications in medicinal chemistry and bio-conjugation. Their synthesis involves high-yield processes, offering potential for various applications in materials chemistry (Yu et al., 2014).
Antimicrobial Agents
New 1,2,4-triazole and triazolothiadiazine derivatives, similar to 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, have been synthesized as potential antimicrobial agents. These compounds have shown significant activity against various bacterial and fungal strains, highlighting their importance in addressing microbial resistance (Kaplancikli et al., 2008).
Potential in Cancer Therapy
Alkylating agents based on triazole derivatives, such as N-glycosyl(halomethyl)-1,2,3-triazoles, have demonstrated cytostatic activity and potential in cancer therapy. These compounds have shown to inhibit the growth of tumor cells and extend the life span of tumor-bearing mice (De las Heras et al., 1979).
Green Chemistry and Sustainable Synthesis
The synthesis of biologically relevant 1,2,3- and 1,2,4-triazoles, including derivatives of 3-Bromo-1-cyclopentyl-1H-1,2,4-triazole, emphasizes the need for green chemistry approaches. These approaches seek more efficient and sustainable methods for preparing triazoles, addressing energy savings and environmental concerns (Gonnet et al., 2021).
Zukünftige Richtungen
Triazole compounds, including “3-Bromo-1-cyclopentyl-1H-1,2,4-triazole”, continue to attract the attention of chemists, biologists, technologists, and other specialists due to their broad biological activities and potential applications in various fields . Future research may focus on developing new synthetic methods, exploring additional biological activities, and designing new drugs based on the triazole scaffold .
Eigenschaften
IUPAC Name |
3-bromo-1-cyclopentyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-7-9-5-11(10-7)6-3-1-2-4-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCEZTZWRAIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-cyclopentyl-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
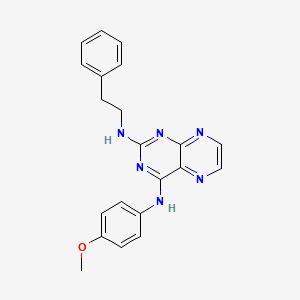
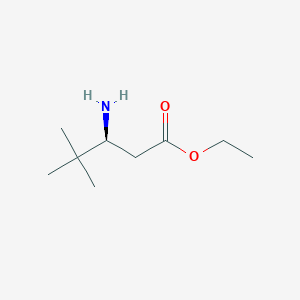
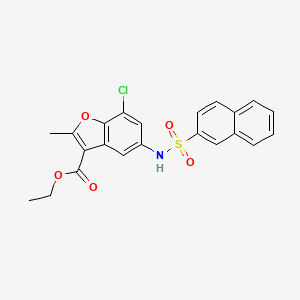
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
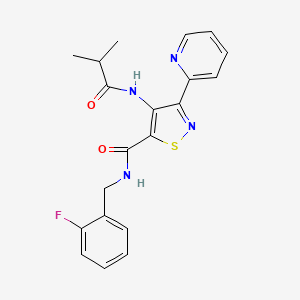
![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)
![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/no-structure.png)
![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
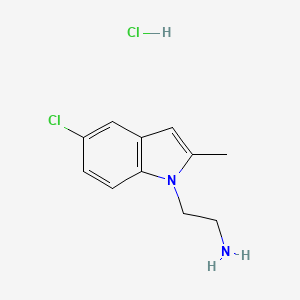
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)